molecular formula C7H13N3 B2690763 [(1-propyl-1H-pyrazol-3-yl)methyl]amine CAS No. 1006333-47-6; 1432034-87-1

[(1-propyl-1H-pyrazol-3-yl)methyl]amine

Cat. No.: B2690763
CAS No.: 1006333-47-6; 1432034-87-1
M. Wt: 139.202
InChI Key: AXPZHWVYVNNIRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1-Propyl-1H-pyrazol-3-yl)methyl]amine is a secondary amine characterized by a pyrazole ring substituted with a propyl group at the N1 position and a methylamine moiety at the C3 position. This compound is listed as a high-purity secondary amine supplied by CymitQuimica, highlighting its relevance in organic synthesis for pharmaceuticals, agrochemicals, and dyes . Secondary amines like this are pivotal due to their nucleophilic reactivity and ability to participate in diverse chemical transformations, such as alkylation, acylation, and coordination chemistry.

Properties

IUPAC Name

(1-propylpyrazol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-2-4-10-5-3-7(6-8)9-10/h3,5H,2,4,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXPZHWVYVNNIRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CC(=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues

The following pyrazole-derived amines share structural similarities but differ in substituents, which influence their physicochemical and functional properties:

Compound Name Molecular Weight (g/mol) Pyrazole Substituents Amine Substituents Key Properties
[(1-Propyl-1H-pyrazol-3-yl)methyl]amine 139.21 (calculated) N1: Propyl; C3: CH2NH2 Secondary amine High lipophilicity due to propyl group; potential for drug design .
N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine 203.25 (ESIMS: [M+H]+ = 203) N1: Methyl; C3: Pyridin-3-yl N-Ethyl Enhanced polarity from pyridinyl group; possible coordination sites .
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine 215.26 (HRMS: [M+H]+ = 215) N1: Pyridin-3-yl; C3: Methyl N-Cyclopropyl Melting point: 104–107°C; steric hindrance from cyclopropyl .
3-Methyl-N-(3-(methylthio)propyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine 278.39 (calculated) N1: Pyridin-3-yl; C3: Methyl N-(3-(methylthio)propyl) Thioether group may enhance metal-binding capacity; IR: 3298 cm⁻¹ (N-H) .

Key Differences and Implications

Substituent Effects on Polarity: The propyl group in the target compound increases lipophilicity (logP), favoring membrane permeability in drug design. In contrast, pyridinyl substituents (e.g., in N-ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine) enhance polarity, improving aqueous solubility .

Amine Reactivity: Secondary amines like this compound are less basic than primary amines but more reactive than tertiary amines, enabling selective alkylation or acylation. Tertiary amines (e.g., methyl diethanol amine in CO2 capture studies) exhibit lower reactivity with CO2 compared to secondary amines, as seen in MDEA-based adsorbents .

Synthetic Routes :

  • The target compound is likely synthesized via nucleophilic substitution or reductive amination, analogous to methods for N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine, which uses coupling reactions with cesium carbonate and copper catalysts .

CO2 Adsorption Context (Indirect Relevance)

MDEA-impregnated mesoporous carbon achieves 2.63 mmol CO2/g capacity via chemisorption, highlighting the importance of amine-CO2 interactions . The target compound’s secondary amine group could theoretically participate in similar mechanisms.

Pharmaceutical and Industrial Potential

  • Drug Development : Pyrazole amines are prevalent in kinase inhibitors and antiviral agents. The propyl group’s lipophilicity may enhance blood-brain barrier penetration, whereas pyridinyl groups improve target binding .

Q & A

Q. What are the established synthetic routes for [(1-propyl-1H-pyrazol-3-yl)methyl]amine, and how can purity be optimized?

Methodological Answer : The compound can be synthesized via a multi-step process:

Core Formation : Condensation of 1-propylhydrazine with a β-ketoester (e.g., ethyl acetoacetate) under acidic conditions to form the pyrazole ring .

Functionalization : Introduction of the methylamine group via reductive amination or nucleophilic substitution. For example, reacting 3-(chloromethyl)-1-propyl-1H-pyrazole with ammonia under controlled pH (7–9) in ethanol at 60–80°C .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%). Monitor by TLC and HPLC .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to identify protons on the pyrazole ring (δ 6.5–7.5 ppm) and methylamine group (δ 2.8–3.2 ppm) .
  • FTIR : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=N pyrazole ring) confirm functional groups .
  • X-ray Crystallography : For absolute configuration, use SHELX programs (e.g., SHELXL) to refine single-crystal data. Pyrazole ring planarity and bond angles validate geometry .

Advanced Research Questions

Q. How does the propyl substituent influence reactivity in nucleophilic substitution reactions?

Methodological Answer : The propyl group enhances steric hindrance, reducing reaction rates at the pyrazole 3-position. Comparative studies with methyl or phenyl analogs show:

  • Kinetic Analysis : Lower yields (e.g., 60% vs. 85% for methyl) in alkylation reactions due to hindered access to the reactive site .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) mitigate steric effects by stabilizing transition states. Optimize at 80°C with 1.5 eq. alkyl halide .

Q. How can contradictory data in reaction yields under varying solvent systems be resolved?

Methodological Answer : Contradictions often arise from solvent polarity and coordination effects:

  • Case Study : In CO₂ adsorption (analogous amine systems), polar solvents (water) improve amine accessibility, increasing reactivity, while non-polar solvents reduce diffusion rates .
  • Resolution : Use a Design of Experiments (DoE) approach to model solvent polarity (measured by ET₃₀), temperature, and reagent ratios. Validate with HPLC-MS to track byproducts .

Q. What strategies enhance bioavailability based on structural analogs?

Methodological Answer :

  • Lipophilicity Adjustment : Introduce electron-withdrawing groups (e.g., -CF₃) to the pyrazole ring to improve membrane permeability. LogP optimization via HPLC-derived retention times .
  • Pro-drug Approaches : Acetylate the methylamine group to increase solubility. Hydrolyze in vivo via esterases, as demonstrated in pyrazole-based anti-inflammatory agents .
  • Biological Testing : Use Caco-2 cell monolayers to assess permeability and metabolic stability (e.g., t½ > 2 hours for oral bioavailability) .

Q. How can this compound be optimized for CO₂ capture applications?

Methodological Answer :

  • Amine Functionalization : Impregnate onto mesoporous carbon (MC) via wet impregnation. Use 30–50 wt.% amine loading to balance pore filling and active site density .
  • Performance Metrics : Measure CO₂ adsorption capacity (mmol/g) at 5 psi and 25°C. aMDEA-MC analogs achieve 2.63 mmol/g, outperforming unmodified MC by 64% .
  • Characterization : BET surface area (post-impregnation reduction by ~43%) and FTIR (C-N stretch at 1031 cm⁻¹) confirm successful functionalization .

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